molecular formula C12H15ClO B7993621 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol

1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol

Cat. No.: B7993621
M. Wt: 210.70 g/mol
InChI Key: YCCSDTMGZMMNSG-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to an ethanol moiety, with a 4-chloro-3-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol typically involves the reaction of 4-chloro-3-methylbenzaldehyde with cyclopropylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of catalytic hydrogenation for the reduction step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products:

    Oxidation: 4-Chloro-3-methylphenyl ketone or 4-chloro-3-methylbenzoic acid.

    Reduction: 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl methane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the chloro and methyl substituents can affect its reactivity and stability.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Shares the chloro and methyl substituents but lacks the cyclopropyl and ethanol groups.

    1-Cyclopropyl-1-phenylethanol: Similar structure but without the chloro and methyl substituents.

Uniqueness: 1-(4-Chloro-3-methylphenyl)-1-cyclopropyl ethanol is unique due to the combination of its cyclopropyl group and the specific positioning of the chloro and methyl substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-8-7-10(5-6-11(8)13)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCSDTMGZMMNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C2CC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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